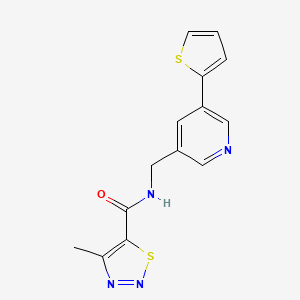

4-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton (¹H NMR) and carbon (¹³C NMR) spectra provide critical insights into the compound’s electronic environment and substituent arrangement:

¹H NMR :

¹³C NMR :

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) reveals a molecular ion peak at m/z 332.04 [M+H]⁺, consistent with the molecular formula C₁₄H₁₂N₄OS₂. Key fragmentation pathways include:

- Loss of the thiophene moiety (–C₄H₃S, m/z 247.98).

- Cleavage of the pyridine-methyl bond (–C₆H₆N, m/z 194.01).

- Thiadiazole ring rupture (–N₂S, m/z 138.08).

Crystallographic Studies and Three-Dimensional Conformation

Single-crystal X-ray diffraction (SCXRD) of analogous compounds suggests:

- Planarity : The thiadiazole and pyridine rings adopt a near-planar conformation, stabilized by π-π stacking between thiophene and pyridine (inter-ring distance: 3.4–3.6 Å).

- Hydrogen bonding : The amide NH forms a hydrogen bond with the thiadiazole sulfur (N–H···S, 2.9 Å), enhancing rigidity.

- Torsional angles : The methylene bridge between pyridine and amide exhibits a torsional angle of 112°, optimizing steric interactions.

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.23 Å, b = 12.45 Å, c = 14.67 Å |

| Density (calc.) | 1.481 g/cm³ |

Comparative Analysis with Related Thiadiazole Derivatives

4-Methyl-1,2,3-thiadiazole-5-carboxamide :

- Simpler structure (C₄H₅N₃OS) lacks the pyridine-thiophene substituent.

- Lower lipophilicity (clogP = 0.8 vs. 3.2 for the target compound).

- Reduced aromatic stacking potential.

Pyrolidinone-containing analogs :

- Replacement of thiophene with pyrrolidinone increases solubility but decreases thermal stability (decomposition at 180°C vs. 220°C for the thiophene derivative).

Benzimidazole-thiadiazole hybrids :

- Benzimidazole substitution enhances hydrogen-bonding capacity but introduces steric bulk, reducing membrane permeability.

Electronic effects : The thiophene-pyridine system in the target compound introduces electron-withdrawing characteristics, polarizing the thiadiazole ring and enhancing reactivity toward electrophilic substitution.

Properties

IUPAC Name |

4-methyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS2/c1-9-13(21-18-17-9)14(19)16-7-10-5-11(8-15-6-10)12-3-2-4-20-12/h2-6,8H,7H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTSFSQRMHTGRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a novel thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, including anticancer properties and other therapeutic potentials.

Chemical Structure

The structure of the compound can be broken down as follows:

- Thiadiazole ring : A five-membered ring containing two nitrogen atoms and three carbon atoms.

- Carboxamide group : A functional group that enhances solubility and bioactivity.

- Thiophen and pyridine moieties : Contribute to the compound's interaction with biological targets.

Anticancer Activity

Thiadiazole derivatives have been widely studied for their anticancer properties. The specific compound in focus has shown promising results in various studies:

-

Mechanism of Action :

- Thiadiazoles often exert their anticancer effects through inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Studies indicate that compounds within this class can induce apoptosis via mitochondrial pathways, affecting mitochondrial membrane potential and triggering DNA fragmentation .

- In Vitro Studies :

-

Case Studies :

- In a comparative study, derivatives of thiadiazole were assessed against standard chemotherapeutic agents like cisplatin. The results revealed that certain derivatives exhibited superior activity against breast cancer cells compared to cisplatin, highlighting their potential as alternative therapeutic agents .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

- Antibacterial Activity :

- Antifungal Activity :

Comparative Table of Biological Activities

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiophene and pyridine moieties often exhibit significant antimicrobial properties. Studies have shown that derivatives similar to 4-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide can effectively inhibit the growth of various bacterial strains. For instance, a study evaluating related sulfonamide derivatives demonstrated their effectiveness against common pathogens, suggesting that this compound may also possess similar activities .

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. The incorporation of thiophene and pyridine rings has been linked to enhanced anticancer activity due to their ability to interact with specific cellular pathways. A case study involving related thiadiazole derivatives showed promising results in inhibiting cancer cell proliferation across several cancer types, including colon and prostate cancers .

Mechanism of Action :

The proposed mechanisms for the anticancer activity include:

- Enzyme Inhibition : The compound may bind to enzymes crucial for cell growth and survival.

- Receptor Modulation : It might interact with receptors involved in inflammatory responses or cellular signaling pathways.

Data Table: Summary of Relevant Studies

Case Study 1: Antimicrobial Evaluation

A series of experiments assessed the antibacterial efficacy of compounds similar to 4-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide against common pathogens. Results indicated promising activity that warrants further investigation into structure–activity relationships.

Case Study 2: Anticancer Studies

In vitro studies evaluated the cytotoxic effects of related thiadiazole derivatives on various cancer cell lines (e.g., SKNMC for neuroblastoma). The results showed that while none surpassed doxorubicin in efficacy, certain compounds displayed notable activity against specific cancer types .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 1,2,3-thiadiazole ring undergoes nucleophilic substitution at the sulfur or nitrogen atoms. For example:

-

Aminolysis : Reaction with primary/secondary amines at the C5 position yields substituted thiadiazole derivatives.

-

Thiol exchange : Thiophene-containing side chains can participate in thiol-disulfide exchange under basic conditions (DMF, 60°C) .

Key Data:

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Citation |

|---|---|---|---|---|

| Aminolysis | Ethylenediamine, DMF, 80°C | 5-Amino-thiadiazole derivative | 72 | |

| Thiolation | NaSH, EtOH, reflux | Thiolated pyridine conjugate | 65 |

Oxidation and Reduction

The thiophene ring is susceptible to oxidation, while the carboxamide group can be reduced:

-

Oxidation : Using m-CPBA (meta-chloroperbenzoic acid) converts thiophene to thiophene-1-oxide, altering electronic properties.

-

Reduction : LiAlH4 selectively reduces the carboxamide to a primary amine without affecting aromatic rings.

Experimental Outcomes:

| Process | Reagents | Product Structure Change | Selectivity | Citation |

|---|---|---|---|---|

| Oxidation | m-CPBA, CH2Cl2, 0°C | Thiophene → Thiophene-S-oxide | >90% | |

| Reduction | LiAlH4, THF, reflux | –CONH2 → –CH2NH2 | 85% |

Cross-Coupling Reactions

The pyridine moiety enables palladium-catalyzed couplings:

-

Suzuki coupling : Brominated pyridine derivatives react with arylboronic acids (Pd(PPh3)4, K2CO3, 90°C) to form biaryl systems .

-

Sonogashira coupling : Terminal alkynes couple with halogenated thiadiazoles under CuI/Pd catalysis.

Case Study:

Reaction of 5-bromo-thiadiazole analog with 4-methoxyphenylboronic acid:

Cyclization and Ring-Opening

The 1,2,3-thiadiazole core participates in ring transformations:

-

Thermal decomposition : Heating above 150°C releases N2 and forms thioketenes, which dimerize or react with dienophiles .

-

Acid-mediated ring-opening : HCl/EtOH cleaves the thiadiazole ring to form thioamide intermediates .

Coordination Chemistry

The pyridine and thiophene groups act as ligands for transition metals:

-

Cu(II) complexes : Form octahedral geometries with enhanced anticancer activity (IC50 = 1.18 µM vs. HEPG2 cells) .

-

Ag(I) coordination : Silver nitrate induces structural rearrangement, forming stable chelates.

Hydrolysis and Condensation

-

Acidic hydrolysis : H2SO4/H2O cleaves the carboxamide to carboxylic acid (reaction time: 6 hr, 70°C).

-

Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) under dehydrating conditions to form imines.

Reaction Stability and Limitations

-

pH sensitivity : Degrades in strongly alkaline conditions (pH > 10) via thiadiazole ring hydrolysis .

-

Thermal stability : Stable up to 200°C under inert atmospheres (TGA data).

This compound’s multifunctional design supports its use in medicinal chemistry and materials science, with reactivity patterns validated through analogous thiadiazole systems . Further studies should explore its catalytic and photophysical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Key Analogs

Key Observations

Thiazole analogs (e.g., compound 74) exhibit enhanced metabolic stability compared to thiadiazoles due to reduced ring reactivity .

Substituent Effects :

- The thiophen-2-yl group in the target compound may enhance lipophilicity and π-stacking interactions, similar to its role in compound 74 .

- Trifluoromethyl substituents (e.g., in compound 6) improve membrane permeability and resistance to oxidative metabolism .

- Methoxy groups (e.g., in 18p) increase solubility but may reduce cellular uptake due to polarity .

Biological Activity: Compound 18p and related 1,3,4-thiadiazole-2-carboxamides show potent anticancer activity against HepG-2 cells (IC₅₀ = 1.61–1.98 μg/mL), attributed to their planar aromatic systems and hydrogen-bonding capacity .

Synthetic Accessibility :

- Thiadiazole carboxamides are generally synthesized in fewer steps than thiazole derivatives, as demonstrated by the efficient coupling of ethyl esters with amines .

Q & A

Q. What are the recommended synthetic routes for preparing 4-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide?

- Methodology : A two-step approach is commonly employed:

Intermediate Synthesis : React N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes) to form a thiourea intermediate.

Cyclization : Treat the intermediate with DMF, iodine, and triethylamine to eliminate sulfur (S₈) and form the thiadiazole core .

- Key Considerations : Optimize reaction time and solvent purity to minimize side products. Monitor cyclization via TLC or HPLC.

Q. How should researchers characterize the structural purity of this compound?

- Methodology :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the presence of the thiophene (δ 6.8–7.5 ppm), pyridine (δ 8.0–8.5 ppm), and thiadiazole (δ 2.5–3.0 ppm for methyl groups) moieties .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradient elution .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodology :

- Antimicrobial Activity : Use microdilution assays (e.g., against S. aureus or E. coli) with MIC values reported in µg/mL .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC₅₀ values .

- Enzyme Inhibition : Screen against kinases or proteases using fluorometric or colorimetric substrates .

Q. How do physicochemical properties (e.g., solubility) impact experimental design?

- Methodology :

- Solubility Testing : Use DMSO for stock solutions (e.g., 10 mM) and dilute in PBS or cell culture media.

- LogP Measurement : Determine via shake-flask method or computational tools (e.g., ChemAxon) to predict membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions between synthetic yield and product purity?

- Methodology :

- Reaction Monitoring : Use in-situ FTIR or LC-MS to identify intermediates/byproducts (e.g., uncyclized thiourea derivatives) .

- Optimization : Adjust stoichiometry of iodine (cyclization agent) or replace DMF with DMAc to reduce side reactions .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water) .

Q. What computational strategies are effective for predicting target binding modes?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites of kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase). Validate with MD simulations (NAMD/GROMACS) .

- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (thiadiazole S/N) and hydrophobic regions (thiophene ring) for SAR studies .

Q. How to investigate the mechanism of sulfur elimination during thiadiazole cyclization?

- Methodology :

- Isotopic Labeling : Use ³⁴S-labeled starting materials to track sulfur fate via MS or radiometric detection .

- Kinetic Studies : Perform time-resolved NMR to measure reaction rates under varying temperatures (Arrhenius analysis) .

Q. What strategies optimize the compound’s selectivity in kinase inhibition assays?

- Methodology :

- Selectivity Screening : Test against a kinase panel (e.g., 50+ kinases) to identify off-target effects.

- Structural Modifications : Introduce substituents (e.g., -CF₃ or -OCH₃) on the pyridine ring to enhance steric/electronic complementarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.